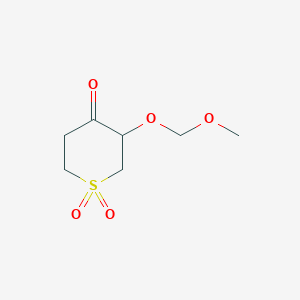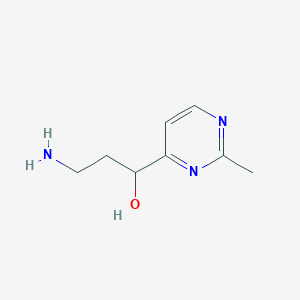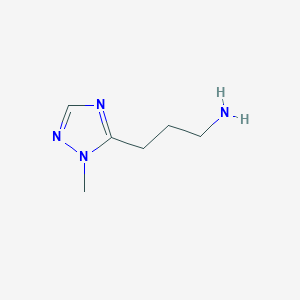
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable propanamine derivative. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by a series of reactions to introduce the triazole ring and the propanamine side chain .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Typical conditions involve the use of solvents such as ethanol and reaction temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,3-triazoles and 1,2,4-triazoles with different substituents .
Uniqueness
What sets 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-6(3-2-4-7)8-5-9-10/h5H,2-4,7H2,1H3 |
InChI Key |
DVAVNABGXURAEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine](/img/structure/B13208877.png)
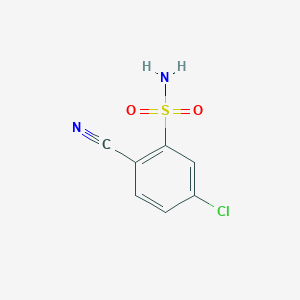
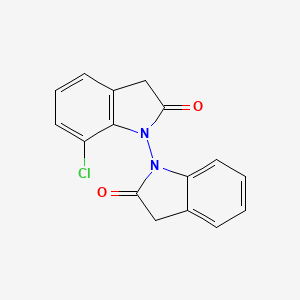

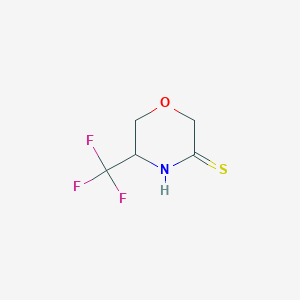
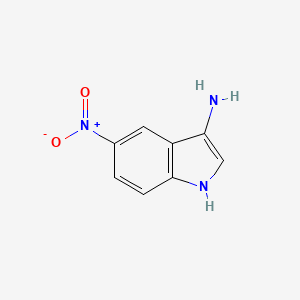
![Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13208926.png)


![tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13208937.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)

